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1-(2,4-Dichlorophenyl)prop-2-en-1-one

Catalog No.
S9026291
CAS No.
63198-77-6
M.F
C9H6Cl2O
M. Wt
201.05 g/mol
Availability
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1-(2,4-Dichlorophenyl)prop-2-en-1-one

CAS Number

63198-77-6

Product Name

1-(2,4-Dichlorophenyl)prop-2-en-1-one

IUPAC Name

1-(2,4-dichlorophenyl)prop-2-en-1-one

Molecular Formula

C9H6Cl2O

Molecular Weight

201.05 g/mol

InChI

InChI=1S/C9H6Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h2-5H,1H2

InChI Key

GHMVIYIMUFPEHN-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C=C(C=C1)Cl)Cl

Systematic Nomenclature and Isomeric Forms

The IUPAC name 1-(2,4-dichlorophenyl)prop-2-en-1-one unambiguously defines the compound’s structure:

  • A propenone backbone (prop-2-en-1-one) with a ketone group at position 1.
  • A phenyl ring substituted with chlorine atoms at positions 2 and 4.

Isomerism:

  • Geometric isomerism: The α,β-unsaturated ketone system allows for E (trans) and Z (cis) configurations. The E isomer dominates due to steric hindrance between the 2,4-dichlorophenyl group and the vinyl hydrogen in the Z form.
  • Tautomerism: Enol-keto tautomerism is suppressed due to the electron-withdrawing chlorine substituents stabilizing the keto form.

Comparative Analysis of Substituent Positioning in Dichlorophenyl Chalcones

Substituent positioning on the phenyl ring critically influences electronic and steric properties:

PositionElectronic EffectReactivity Implications
2,4-DichloroStrong electron-withdrawingEnhances ketone electrophilicity; stabilizes conjugated system via resonance.
3,4-DichloroModerate electron-withdrawingReduced conjugation with the propenone moiety compared to 2,4-substitution.
2,5-DichloroAsymmetric withdrawalCreates dipole moments, altering crystal packing and solubility.

The 2,4-dichloro configuration maximizes resonance stabilization between the chlorine atoms and the carbonyl group, as evidenced by redshifted UV-Vis absorption (λmax ≈ 280 nm).

Structural Relationship to Biphenyl-4-yl Analogues

Replacing the phenyl group with biphenyl-4-yl (as in (2E)-3-(Biphenyl-4-yl)-1-(2,4-dichlorophenyl)prop-2-en-1-one) introduces:

  • Extended conjugation: The biphenyl system delocalizes π-electrons, reducing the HOMO-LUMO gap and increasing photostability.
  • Steric effects: The planar biphenyl group facilitates crystal packing, as observed in its orthorhombic lattice (space group P -1, a = 7.6022 Å, b = 11.9149 Å).
  • Enhanced van der Waals interactions: The larger surface area improves binding affinity in host-guest systems.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

199.9795702 g/mol

Monoisotopic Mass

199.9795702 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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